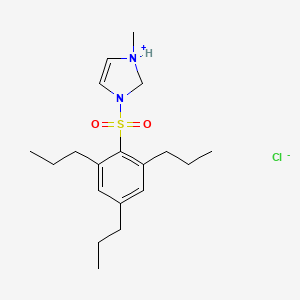
1-Methyl-3-(2,4,6-tripropylbenzene-1-sulfonyl)-2,3-dihydro-1H-imidazol-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-(2,4,6-tripropylbenzene-1-sulfonyl)-2,3-dihydro-1H-imidazol-1-ium chloride is a complex organic compound that belongs to the class of imidazolium salts This compound is characterized by the presence of a sulfonyl group attached to a benzene ring, which is further substituted with propyl groups The imidazolium core is methylated, and the compound exists as a chloride salt
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(2,4,6-tripropylbenzene-1-sulfonyl)-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the following steps:
Formation of the Benzene Sulfonyl Derivative: The starting material, 2,4,6-tripropylbenzene, undergoes sulfonation using chlorosulfonic acid to form 2,4,6-tripropylbenzene-1-sulfonyl chloride.
Imidazole Alkylation: The imidazole ring is alkylated using methyl iodide to form 1-methylimidazole.
Coupling Reaction: The sulfonyl chloride derivative is then reacted with 1-methylimidazole in the presence of a base such as triethylamine to form the desired imidazolium salt.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-3-(2,4,6-tripropylbenzene-1-sulfonyl)-2,3-dihydro-1H-imidazol-1-ium chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloride ion can be replaced by other nucleophiles such as hydroxide, cyanide, or alkoxide ions.
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The imidazolium ring can be reduced under specific conditions to form imidazoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or sodium methoxide in polar solvents like water or methanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted imidazolium salts.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of imidazoline derivatives.
Aplicaciones Científicas De Investigación
1-Methyl-3-(2,4,6-tripropylbenzene-1-sulfonyl)-2,3-dihydro-1H-imidazol-1-ium chloride has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis, particularly in reactions involving nucleophilic substitution and oxidation.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, including ionic liquids and surfactants.
Mecanismo De Acción
The mechanism of action of 1-Methyl-3-(2,4,6-tripropylbenzene-1-sulfonyl)-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Pathways Involved: It may affect cellular pathways related to oxidative stress, membrane integrity, and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methyl-3-(2,4,6-trimethylbenzene-1-sulfonyl)-2,3-dihydro-1H-imidazol-1-ium chloride
- 1-Methyl-3-(2,4,6-triethylbenzene-1-sulfonyl)-2,3-dihydro-1H-imidazol-1-ium chloride
- 1-Methyl-3-(2,4,6-tripropylbenzene-1-sulfonyl)-2,3-dihydro-1H-imidazol-1-ium bromide
Uniqueness
1-Methyl-3-(2,4,6-tripropylbenzene-1-sulfonyl)-2,3-dihydro-1H-imidazol-1-ium chloride is unique due to its specific substitution pattern on the benzene ring and the presence of the sulfonyl group. This unique structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
105613-77-2 |
|---|---|
Fórmula molecular |
C19H31ClN2O2S |
Peso molecular |
387.0 g/mol |
Nombre IUPAC |
1-methyl-3-(2,4,6-tripropylphenyl)sulfonyl-1,2-dihydroimidazol-1-ium;chloride |
InChI |
InChI=1S/C19H30N2O2S.ClH/c1-5-8-16-13-17(9-6-2)19(18(14-16)10-7-3)24(22,23)21-12-11-20(4)15-21;/h11-14H,5-10,15H2,1-4H3;1H |
Clave InChI |
HIRKISYDZRQJRE-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC(=C(C(=C1)CCC)S(=O)(=O)N2C[NH+](C=C2)C)CCC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Benzenesulfonyl)methyl]-3-oxocyclopentane-1-carbonitrile](/img/structure/B14316703.png)
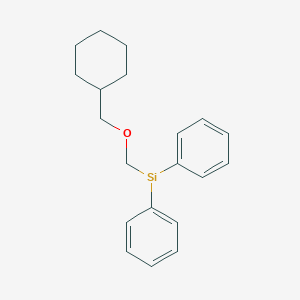
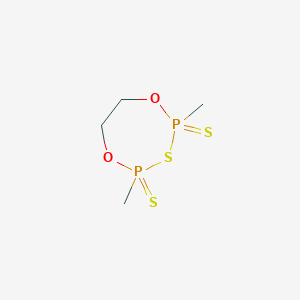
![Trimethyl[3-(3-phenoxyphenyl)propyl]stannane](/img/structure/B14316718.png)
![2,6-Dimethoxy-4-[(morpholin-4-yl)methyl]phenol](/img/structure/B14316719.png)
![6-[2-(Ethylsulfanyl)ethoxy]-7H-purin-2-amine](/img/structure/B14316741.png)
![2-[8-(Carboxymethylsulfanyl)-8-sulfanylideneoctanethioyl]sulfanylacetic acid](/img/structure/B14316743.png)
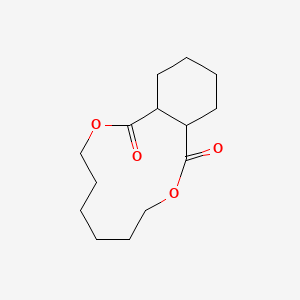
![S-[2-(2-Hydroxy-5-methoxybenzoyl)phenyl] ethanethioate](/img/structure/B14316755.png)
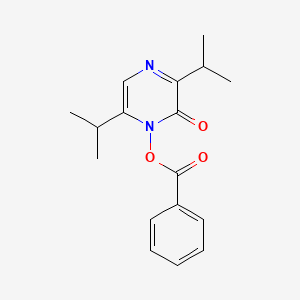
![Ethyl [(furan-2-yl)methanesulfonyl]acetate](/img/structure/B14316764.png)
![1-(Bromomethyl)-4-[(2-methoxyethoxy)methoxy]benzene](/img/structure/B14316775.png)
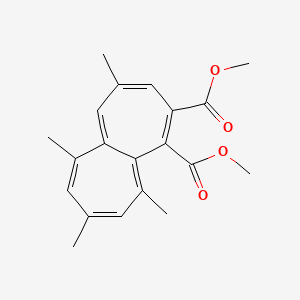
![3-Methoxy-5-[2-(trifluoromethyl)phenyl]penta-2,4-dienoic acid](/img/structure/B14316787.png)
